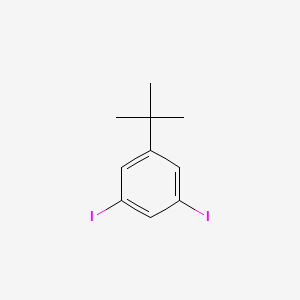
1-Tert-butyl-3,5-diiodobenzene
Vue d'ensemble
Description
1-Tert-butyl-3,5-diiodobenzene is an organic compound with the molecular formula C10H12I2. It is a derivative of benzene, where two iodine atoms are substituted at the 3rd and 5th positions, and a tert-butyl group is substituted at the 1st position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Applications De Recherche Scientifique
1-Tert-butyl-3,5-diiodobenzene is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: In the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates and active compounds.
Industry: In the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The safety data sheet for 1-Tert-butyl-3,5-diiodobenzene indicates that it may be hazardous . The signal word is “Warning” and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3,5-diiodobenzene can be synthesized through a multi-step process involving the iodination of tert-butylbenzene. The typical synthetic route includes:
Nitration: Tert-butylbenzene is first nitrated to form 1-tert-butyl-3,5-dinitrobenzene.
Reduction: The nitro groups are then reduced to amino groups, resulting in 1-tert-butyl-3,5-diaminobenzene.
Diazotization and Iodination: The amino groups are diazotized and subsequently replaced with iodine atoms through a Sandmeyer reaction, yielding this compound.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Tert-butyl-3,5-diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form biaryl compounds.
Reduction Reactions: The iodine atoms can be reduced to form 1-tert-butyl-3,5-dihydroxybenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include 1-tert-butyl-3,5-dimethoxybenzene or 1-tert-butyl-3,5-diaminobenzene.
Coupling Reactions: Biaryl compounds with various substituents.
Reduction Reactions: 1-tert-butyl-3,5-dihydroxybenzene.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-3,5-diiodobenzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms intermediates with palladium catalysts, facilitating the formation of biaryl products.
Comparaison Avec Des Composés Similaires
- 1-tert-butyl-3,5-dimethoxybenzene
- 1-tert-butyl-3,5-diaminobenzene
- 1-tert-butyl-3,5-dihydroxybenzene
Uniqueness: 1-Tert-butyl-3,5-diiodobenzene is unique due to the presence of two iodine atoms, which makes it highly reactive in substitution and coupling reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various chemical processes.
Propriétés
IUPAC Name |
1-tert-butyl-3,5-diiodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12I2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWDPUVVJSFQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


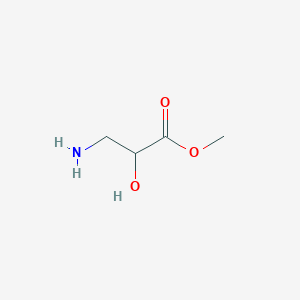
![4-[(2S)-2-(Ethylamino)propyl]phenol](/img/structure/B3241655.png)
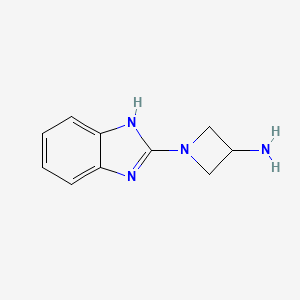

![4-[2-(Pyridin-3-yl)acetamido]benzoic acid](/img/structure/B3241686.png)
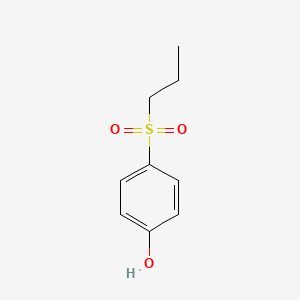
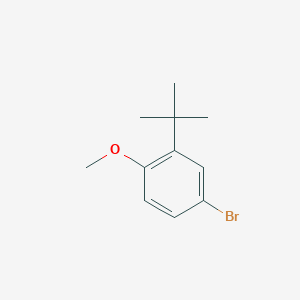
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B3241707.png)


![4-[2-(4-methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B3241724.png)
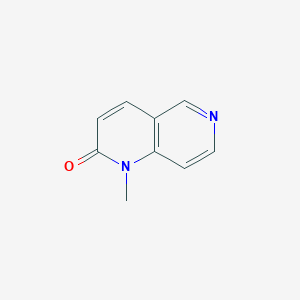

![2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid](/img/structure/B3241767.png)
